

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Alkylated Pyrazoles

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Compound of Interest

Compound Name: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-
N-methylpropan-1-amine

CAS No.: 936939-86-5

Cat. No.: B1502026

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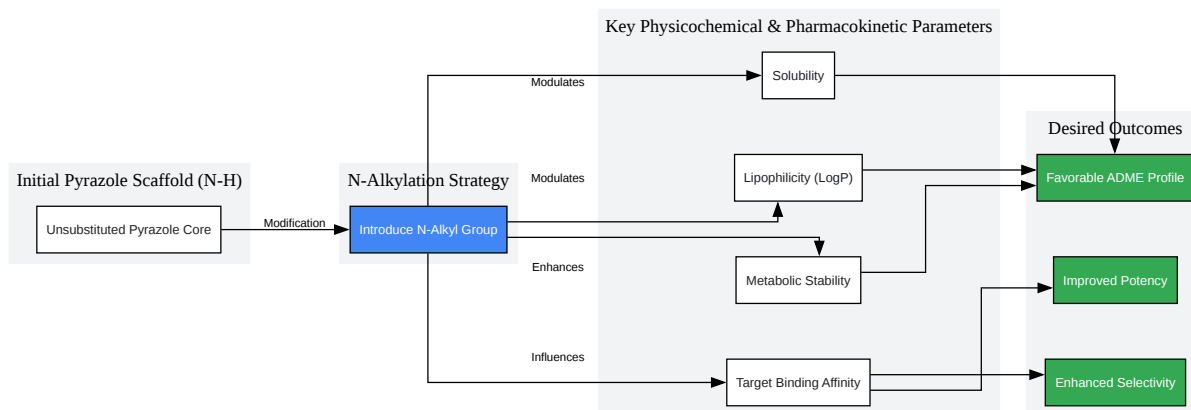
Introduction: The Pyrazole Core and the Strategic Imperative of N-Alkylation

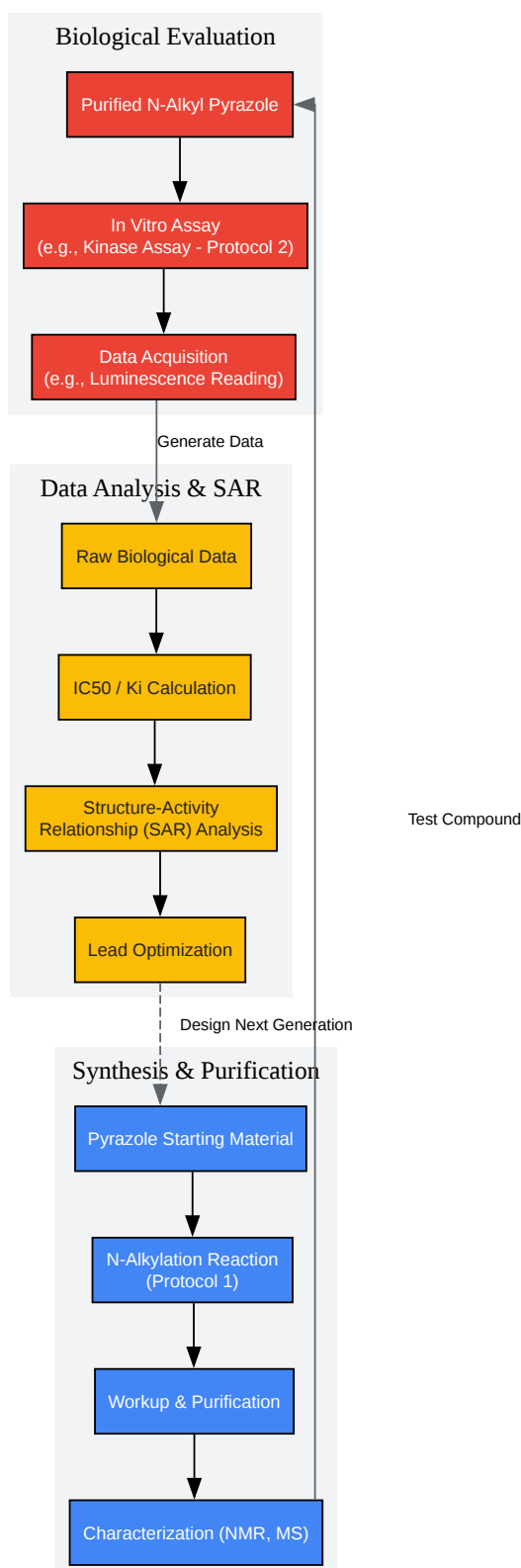
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2][3][4][5]} Its unique electronic properties, ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and structural rigidity make it a "privileged scaffold" in drug discovery.^{[2][6]} A vast number of approved drugs, targeting a wide array of diseases from inflammation to cancer, incorporate this versatile core.^{[2][4]}

However, the unsubstituted N-H of the pyrazole ring often presents challenges in drug development, including potential metabolic liabilities and suboptimal physicochemical properties. N-alkylation, the process of introducing an alkyl substituent onto one of the ring's nitrogen atoms, is a fundamental and powerful strategy to overcome these limitations and fine-tune biological activity. This modification can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile by:

- Modulating Lipophilicity: Influencing solubility, membrane permeability, and plasma protein binding.
- Exploring Binding Pockets: Introducing new van der Waals or hydrophobic interactions with the target protein.
- Blocking Metabolism: Preventing N-dealkylation or other metabolic transformations at that position.
- Controlling Tautomerism and Regiochemistry: Directing the orientation of other substituents and influencing the overall molecular conformation.[2][7]

This guide provides a comparative analysis of the structure-activity relationships of N-alkylated pyrazoles across different therapeutic targets, supported by experimental data and detailed protocols for their synthesis and evaluation.





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Sources

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